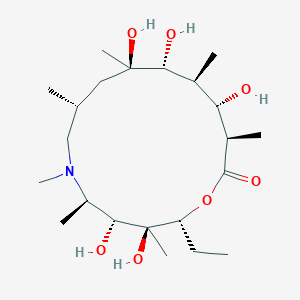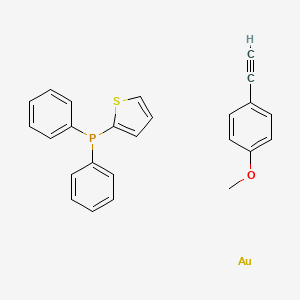
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold is a complex organometallic compound that combines the properties of phosphane, thiophene, ethynyl, and gold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold typically involves multi-step reactions. One common method includes the following steps:
Formation of Diphenyl(thiophen-2-yl)phosphane: This can be achieved through the reaction of thiophene-2-boronic acid with diphenylphosphine in the presence of a palladium catalyst.
Synthesis of 1-ethynyl-4-methoxybenzene: This compound can be synthesized via the Sonogashira coupling reaction between 4-iodoanisole and ethynyltrimethylsilane, followed by deprotection.
Complexation with Gold: The final step involves the coordination of the synthesized ligands with a gold precursor, such as chloro(triphenylphosphine)gold(I), under suitable conditions to form the desired organometallic complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
化学反応の分析
Types of Reactions
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phosphane and thiophene moieties can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.
科学的研究の応用
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold has several scientific research applications:
Catalysis: It can act as a catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Its potential bioactivity is being explored for the development of new therapeutic agents, particularly in the field of anti-cancer research.
作用機序
The mechanism of action of Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold involves its interaction with molecular targets through coordination chemistry. The gold center can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The thiophene and phosphane moieties contribute to the compound’s electronic properties, enhancing its reactivity and selectivity in different chemical environments.
類似化合物との比較
Similar Compounds
Diphenylphosphine: A simpler phosphane compound without the thiophene and ethynyl groups.
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Gold(I) chloride: A common gold precursor used in the synthesis of gold complexes.
Uniqueness
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold is unique due to its combination of phosphane, thiophene, and ethynyl groups coordinated to a gold center. This unique structure imparts distinct electronic and catalytic properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
特性
分子式 |
C25H21AuOPS |
|---|---|
分子量 |
597.4 g/mol |
IUPAC名 |
diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold |
InChI |
InChI=1S/C16H13PS.C9H8O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;1,4-7H,2H3; |
InChIキー |
HWIUTLSXZCXKKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12339225.png)
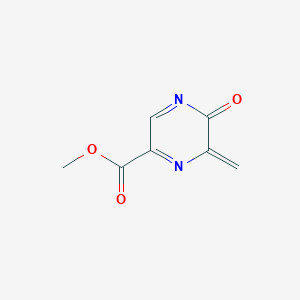
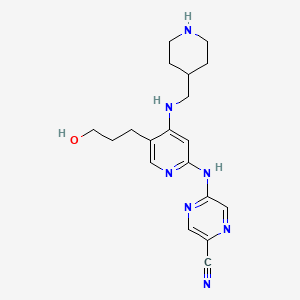
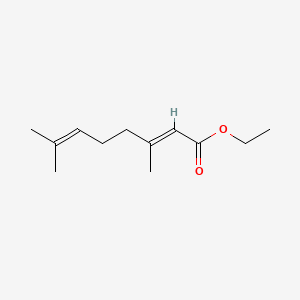

![Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-](/img/structure/B12339268.png)
![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
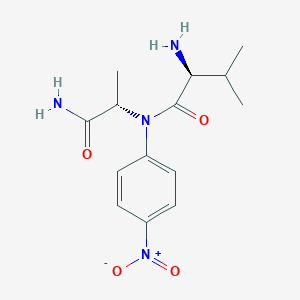

amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)

